N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide, commonly known as MRS 2578, is a selective antagonist of the P2Y1 purinergic receptor. This receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders.
Mechanism of Action
MRS 2578 acts as a selective antagonist of the P2Y1 purinergic receptor, which is a G protein-coupled receptor that is activated by ADP. The binding of ADP to the P2Y1 receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway. MRS 2578 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting the activation of the PLC pathway and downstream signaling events.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation by blocking the activation of the P2Y1 receptor on platelets. It also reduces vasoconstriction by inhibiting the release of vasoconstrictive agents, such as noradrenaline, from sympathetic nerve terminals. MRS 2578 has been shown to modulate neurotransmitter release by inhibiting the activation of the P2Y1 receptor on presynaptic neurons.
Advantages and Limitations for Lab Experiments
MRS 2578 has several advantages for use in lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. It has also been extensively studied, and its mechanism of action is well understood. However, MRS 2578 has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of the P2Y1 receptor.
Future Directions
There are several future directions for the use of MRS 2578 in scientific research. One potential application is in the development of new antiplatelet therapies for the prevention of thrombosis. MRS 2578 could also be used to investigate the role of P2Y1 receptors in neurodegenerative disorders, such as Alzheimer's disease. Additionally, MRS 2578 could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases.
Synthesis Methods
The synthesis of MRS 2578 involves several steps, starting from the reaction of 2-quinolinecarboxaldehyde with N-methyl-2-(methylthio)ethylamine to form the intermediate compound. This intermediate is then reacted with nicotinoyl chloride to obtain the final product, MRS 2578. The synthesis of MRS 2578 has been optimized to achieve high yields and purity.
Scientific Research Applications
MRS 2578 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation, reduce vasoconstriction, and modulate neurotransmitter release. MRS 2578 has also been used to study the effects of P2Y1 receptor activation in various disease models, such as thrombosis, stroke, and neurodegenerative disorders.
properties
IUPAC Name |
N-methyl-6-(2-methylsulfanylethylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-24(14-17-9-7-15-5-3-4-6-18(15)23-17)20(25)16-8-10-19(22-13-16)21-11-12-26-2/h3-10,13H,11-12,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBUGDJPKRALJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)NCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(2-methylsulfanylethylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.